1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide
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Overview
Description
1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by a cyclobutane ring substituted with a benzyl group, a cyanoethyl group, and a carboxamide group
Scientific Research Applications
1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Future Directions
The future directions in the study and application of cyclobutanes are promising. They have been studied extensively from both a theoretical and preparative point of view . New approaches for preparing, functionalizing, and using cyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzyl compounds, are known to interact with various proteins and enzymes in the body .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Benzyl compounds often act through mechanisms like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzyl compounds can participate in various biochemical reactions, including those involving free radicals .
Result of Action
Benzyl compounds can have various effects depending on their specific structure and the targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition of suitable precursors to form the cyclobutane ring, followed by functional group modifications to introduce the benzyl, cyanoethyl, and carboxamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanoethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
1-Benzylcyclobutane-1-carboxamide: Lacks the cyanoethyl group, which may affect its reactivity and biological activity.
N-(1-Cyanoethyl)cyclobutane-1-carboxamide: Lacks the benzyl group, potentially altering its chemical properties and applications.
Uniqueness: 1-Benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide is unique due to the presence of both benzyl and cyanoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-N-(1-cyanoethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(11-16)17-14(18)15(8-5-9-15)10-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRYLYVEJDVNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1(CCC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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